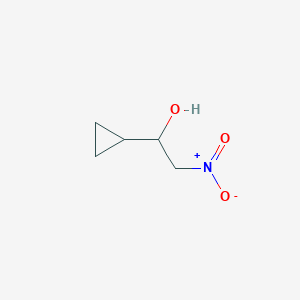

1-Cyclopropyl-2-nitroethanol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-cyclopropyl-2-nitroethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c7-5(3-6(8)9)4-1-2-4/h4-5,7H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWZPNMNTVFKFOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60598433 | |

| Record name | 1-Cyclopropyl-2-nitroethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54120-03-5 | |

| Record name | α-(Nitromethyl)cyclopropanemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54120-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclopropyl-2-nitroethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Stereochemical Control in 1 Cyclopropyl 2 Nitroethanol Synthesis and Transformations

Mechanistic Insights into Carbon-Carbon Bond Formation

The formation of the carbon-carbon bond in 1-cyclopropyl-2-nitroethanol via the Henry reaction is a base-catalyzed process. The reaction commences with the deprotonation of nitromethane (B149229) by a base, generating a nucleophilic nitronate anion. This anion then attacks the electrophilic carbonyl carbon of cyclopropanecarboxaldehyde (B31225). The subsequent protonation of the resulting alkoxide yields the final this compound product. The reversibility of all steps in the Henry reaction necessitates careful control of reaction conditions to favor product formation.

While the Henry reaction is the most direct route, other mechanistic pathways are relevant to the broader context of cyclopropyl-containing nitro compounds.

Role of Carbenoids and Zinc Carbenoids in Cyclopropanation

Carbenoids, particularly zinc carbenoids, are highly reactive intermediates instrumental in the formation of cyclopropane (B1198618) rings from alkenes. The Simmons-Smith reaction, a well-established cyclopropanation method, utilizes an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple. This species reacts with an alkene in a concerted, stereospecific manner, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane product. While not a direct method for synthesizing this compound from non-cyclopropyl precursors, the principles of carbenoid-mediated cyclopropanation are fundamental to the synthesis of the cyclopropyl (B3062369) moiety itself, which is a prerequisite for the subsequent Henry reaction.

Enolonium Species in 2-Nitrocyclopropyl-1-carbonyl Compound Formation

Recent methodologies have explored the use of enolonium species in the synthesis of 2-nitrocyclopropyl-1-carbonyl compounds. These reactive intermediates, generated from α,β-unsaturated carbonyl compounds, can react with a nitromethane equivalent to form the cyclopropane ring bearing both a nitro group and a carbonyl functionality. This approach offers a convergent strategy for the synthesis of functionalized nitrocyclopropanes, which can be precursors to or derivatives of this compound.

Nucleophilic Additions and Intramolecular Cyclization

The synthesis of functionalized nitrocyclopropanes can also be achieved through nucleophilic additions to nitroalkenes followed by intramolecular cyclization. In this strategy, a suitable nucleophile adds to a nitro-substituted alkene, creating an intermediate that can undergo an intramolecular ring-closing reaction to form the cyclopropane ring. The stereochemical outcome of such reactions is often dependent on the nature of the nucleophile, the substrate, and the reaction conditions.

Stereochemical Aspects and Diastereoselectivity

The Henry reaction between cyclopropanecarboxaldehyde and nitromethane creates a new stereocenter, leading to the possibility of different stereoisomers of this compound. Controlling the stereochemical outcome of this reaction is a significant challenge and a key focus of research in this area.

Enantio- and Diastereoselective Synthesis

Achieving high levels of enantio- and diastereoselectivity in the synthesis of this compound is crucial for its application in the synthesis of chiral molecules. The development of asymmetric Henry reactions has been a major focus, employing chiral catalysts to control the formation of a specific enantiomer. When a substituted nitromethane is used, a second stereocenter is formed, leading to the possibility of diastereomers (syn and anti). The relative orientation of the substituents on these two stereocenters is determined by the diastereoselectivity of the reaction.

Influence of Catalysts and Conditions on Stereocontrol

The stereochemical outcome of the Henry reaction is highly dependent on the choice of catalyst and reaction conditions. A wide array of chiral catalysts, including organocatalysts and metal complexes, have been developed to induce high enantioselectivity.

Organocatalysts , such as chiral amines, thioureas, and phase-transfer catalysts, can activate the reactants and create a chiral environment that favors the formation of one enantiomer over the other.

Chiral metal complexes , particularly those of copper, zinc, and lanthanides with chiral ligands, have proven to be highly effective in catalyzing the asymmetric Henry reaction. The coordination of both the nitronate and the aldehyde to the chiral metal center is believed to be the key to achieving high levels of stereocontrol. The structure of the chiral ligand plays a critical role in determining the enantioselectivity of the reaction.

The choice of base and solvent can also significantly influence the stereoselectivity. The base is responsible for the formation of the nitronate anion, and its nature can affect the aggregation state and reactivity of this intermediate. The solvent can influence the solubility of the catalyst and reactants, as well as the stability of the transition states leading to the different stereoisomers.

Below is a table summarizing the results of various catalytic systems used in the asymmetric Henry reaction of aldehydes with nitromethane, which provides a general context for the potential stereochemical control achievable in the synthesis of this compound.

| Catalyst/Ligand | Aldehyde | Solvent | Temp (°C) | Yield (%) | ee (%) | Diastereomeric Ratio (syn:anti) |

| Cu(OAc)₂ with Chiral Diamine | Aromatic | Various | RT | High | High | N/A |

| Shibasaki Catalyst (La-Li-BINOL) | Aromatic/Aliphatic | THF | -40 to -20 | High | High | Up to 93:7 |

| Chiral Guanidine (B92328)/Thiourea | Aromatic/Aliphatic | Various | RT to -20 | Good | Moderate to High | Syn selective |

| Cinchona Alkaloid Derivatives | Aromatic/α-Ketoesters | Various | Low | Good | High | N/A |

This table presents generalized data from various sources on the asymmetric Henry reaction and is intended to be illustrative of the types of results that can be achieved. Specific results for the reaction of cyclopropanecarboxaldehyde are not widely reported in the literature.

Diastereocomplementary Synthesis of β-Nitroalcohols

The synthesis of β-nitroalcohols, such as this compound, is predominantly achieved through the Henry reaction, also known as the nitroaldol reaction. wikipedia.org This reaction involves the base-catalyzed carbon-carbon bond formation between a nitroalkane (like nitromethane) and a carbonyl compound (in this case, cyclopropanecarboxaldehyde). wikipedia.orgorganic-chemistry.org When the nitroalkane is substituted or the resulting β-nitroalcohol has two adjacent stereocenters, the reaction can produce two diastereomers: syn and anti. Diastereocomplementary synthesis refers to the ability to selectively favor the formation of either the syn or the anti diastereomer by carefully choosing the reaction conditions and catalyst.

Control over diastereoselectivity is a significant focus in modern organic synthesis, and various catalytic systems have been developed to this end. uwindsor.caresearchgate.net The choice of catalyst, whether a metal complex or an organocatalyst, along with the solvent and base, can influence the geometry of the transition state, thereby directing the stereochemical outcome. wikipedia.orgmdpi.com For instance, some catalysts may favor an open or acyclic transition state, which often leads to the anti product, while others may promote a closed, chelated transition state that yields the syn product. mdpi.com

Research has demonstrated that bifunctional catalysts, which can act as both a Lewis acid to activate the aldehyde and a Brønsted base to deprotonate the nitroalkane, are particularly effective in controlling diastereoselectivity. mdpi.com Heterobimetallic catalysts, such as those containing a rare-earth metal and an alkali metal, have been shown to be highly effective in promoting anti-selective nitroaldol reactions with high levels of enantioselectivity. acs.org Conversely, certain organocatalysts, like those based on guanidine, have been developed to favor the formation of syn diastereomers. mdpi.com

The following table summarizes how different catalyst systems can influence the diastereomeric outcome of the Henry reaction, illustrating the principle of diastereocomplementary control.

| Catalyst Type | Aldehyde | Nitroalkane | Predominant Diastereomer | Reference |

| Bifunctional Guanidine/Thiourea Organocatalyst | Various | Various | syn | mdpi.com |

| Chiral Bis(oxazoline) Copper(II) Complexes | Aromatic | Trimethylsilyl Nitronates | anti | uwindsor.ca |

| Nd/Na Heterobimetallic Catalyst | Various | Various | anti | acs.org |

| Urea/Cobalt Cooperative Catalyst | Aromatic | Nitroethane | anti | researchgate.net |

Reactivity of the Nitro and Hydroxyl Groups in this compound

The chemical behavior of this compound is defined by the interplay of its three key functional components: the nitro group, the hydroxyl group, and the strained cyclopropyl ring. Each of these moieties imparts specific reactivity to the molecule, allowing for a diverse range of chemical transformations.

Transformations of the Nitro Group

The nitro group is a versatile functional group that can be converted into several other important functionalities, making β-nitroalcohols valuable synthetic intermediates. mdpi.comnih.gov

Key transformations involving the nitro group include:

Reduction to Amines: The most common and synthetically valuable transformation is the reduction of the nitro group to a primary amine. This produces 1-cyclopropyl-2-aminoethanol, a 1,2-amino alcohol, which is a crucial structural motif in many biologically active molecules and pharmaceuticals. wikipedia.orgmdpi.com This reduction can be achieved using various methods, including catalytic hydrogenation with reagents like Raney nickel or palladium on carbon (Pd/C), or through chemical reduction with metals like iron or zinc in acidic media. wikipedia.org

Dehydration to Nitroalkenes: Under basic conditions or with dehydrating agents, this compound can undergo elimination of water to form 1-cyclopropyl-2-nitroethene. wikipedia.orgorganic-chemistry.org Nitroalkenes are themselves useful intermediates in organic synthesis.

Nef Reaction: The Nef reaction transforms a primary or secondary nitroalkane into a corresponding carbonyl compound. nih.gov Subjecting this compound to Nef reaction conditions would theoretically convert the nitro group into a carbonyl, leading to the formation of a cyclopropyl-substituted α-hydroxy aldehyde, although this may compete with other reactions like elimination. Reductive Nef reaction conditions using reagents like chromium(II) chloride have been shown to convert nitro groups into oximes. ucl.ac.uk

| Reaction Type | Reagent(s) | Resulting Functional Group |

| Reduction | H₂, Raney Ni or Pd/C; Fe/HCl | Amine (-NH₂) |

| Dehydration (Elimination) | Base (e.g., NaOAc) | Nitroalkene (-C=C-NO₂) |

| Nef Reaction (Reductive) | CrCl₂ | Oxime (=NOH) |

Reactions of the Hydroxyl Group

The secondary hydroxyl group in this compound exhibits typical alcohol reactivity, allowing for its conversion into other functional groups. msu.edu

Common reactions of the hydroxyl group include:

Oxidation to Ketones: The secondary alcohol can be oxidized to form the corresponding ketone, 1-cyclopropyl-1-nitroethan-2-one (an α-nitroketone). wikipedia.org Standard oxidizing agents for secondary alcohols, such as pyridinium (B92312) chlorochromate (PCC), Jones reagent (CrO₃/H₂SO₄), or Swern oxidation conditions, can be employed for this transformation. byjus.com Tertiary alcohols are resistant to oxidation without breaking carbon-carbon bonds. byjus.com

Esterification: The hydroxyl group can react with a carboxylic acid or its derivatives (such as an acyl chloride or anhydride) in the presence of an acid catalyst to form an ester. byjus.comyoutube.com This is a fundamental reaction of alcohols that allows for the introduction of a wide variety of ester functionalities. msu.edu

| Reaction Type | Reagent(s) | Resulting Functional Group |

| Oxidation | PCC, CrO₃/H₂SO₄ | Ketone (C=O) |

| Esterification | Carboxylic Acid/Acid Catalyst; Acyl Chloride | Ester (-OC(O)R) |

Ring Opening Reactions of the Cyclopropyl Moiety within the Compound

The cyclopropane ring in this compound is not inert. The presence of an adjacent hydroxyl group (an electron donor) and a nitro group (a strong electron acceptor) on the ethyl chain makes it a "donor-acceptor" (D-A) cyclopropane derivative. nih.govnih.gov This substitution pattern polarizes the C-C bonds of the strained three-membered ring, significantly lowering the activation barrier for ring-opening reactions. nih.govresearchgate.net

The ring-opening is typically initiated by an acid catalyst and proceeds via nucleophilic attack:

Lewis Acid Catalysis: Lewis acids such as SnCl₄, Sc(OTf)₃, or Yb(OTf)₃ can coordinate to the oxygen atoms of the nitro or hydroxyl group. nih.govrsc.orgnih.gov This coordination enhances the electron-withdrawing effect, further polarizing the cyclopropane ring and facilitating a nucleophilic attack that cleaves a C-C bond, leading to a 1,3-difunctionalized open-chain product. rsc.orgacs.org

Brønsted Acid Catalysis: Strong Brønsted acids in polar, non-nucleophilic solvents like hexafluoroisopropanol (HFIP) can also promote the ring-opening of D-A cyclopropanes, allowing for subsequent reaction with a range of nucleophiles. nih.govresearchgate.net The reaction often proceeds through an Sₙ1-type mechanism involving a stabilized carbocation intermediate after the ring opens. nih.gov

Radical Reactions: In addition to ionic pathways, the cyclopropane ring can undergo ring-opening via radical mechanisms. beilstein-journals.org For instance, an oxygen-centered radical could be generated at the hydroxyl group, which then triggers the homolytic cleavage of the cyclopropane ring to form a more stable open-chain alkyl radical. nih.gov

| Condition | Mechanism Type | General Outcome | Reference |

| Lewis Acid (e.g., Sc(OTf)₃) + Nucleophile | Ionic | Regioselective 1,3-addition of the nucleophile | nih.govnih.gov |

| Brønsted Acid (e.g., TfOH) in HFIP | Ionic (Sₙ1-type) | Formation of a carbocation intermediate, followed by nucleophilic trapping | nih.govresearchgate.net |

| Radical Initiator | Radical | Homolytic bond cleavage to form an open-chain radical intermediate | nih.gov |

Advanced Spectroscopic Analysis of 1 Cyclopropyl 2 Nitroethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of the molecular structure of 1-Cyclopropyl-2-nitroethanol in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.

Both ¹H and ¹³C NMR spectroscopy are instrumental in confirming the molecular structure of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides key signals that correspond to the different types of protons in the molecule. The protons of the cyclopropyl (B3062369) ring typically appear as complex multiplets in the upfield region of the spectrum. The methine proton adjacent to the hydroxyl and nitro groups, and the methylene (B1212753) protons of the nitroethyl group, exhibit characteristic chemical shifts and coupling patterns that are crucial for structural assignment.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the proton NMR data by providing information on the carbon framework. The carbons of the cyclopropyl ring, the carbon bearing the hydroxyl group, and the carbon attached to the nitro group each resonate at distinct chemical shifts, confirming the connectivity of the molecule.

A representative set of ¹H and ¹³C NMR spectral data for a related compound, 1-Cyclohexyl-2-nitroethanol, is presented below to illustrate the typical chemical shift ranges for similar structural motifs.

| ¹H NMR (CDCl₃, ppm) | Assignment |

| 0.90–1.73 | Cyclohexyl protons |

| 4.03–4.11, 4.33–4.45 | H-1, H-2, H-2' |

| ¹³C NMR (CDCl₃, ppm) | Assignment |

| 16.11 | Cyclopropyl C |

| 74.97 | C-OH |

| 88.0 | C-NO₂ |

Note: The data provided is for analogous compounds and serves as an illustrative example.

NMR spectroscopy is a powerful tool for investigating the conformational preferences of molecules in solution. For this compound, the rotational freedom around the C-C bond connecting the cyclopropyl group and the nitroethanol moiety, as well as the conformation of the cyclopropyl ring itself, can be studied.

Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can provide information about through-space proximity of protons, helping to determine the preferred spatial arrangement of the different parts of the molecule. Additionally, the magnitude of coupling constants between protons can be related to dihedral angles, offering insights into the torsional preferences of the molecule. While specific conformational studies on this compound are not extensively reported, NMR studies on related N-cyclopropyl amides have revealed distinct conformational behaviors, such as the preference for an ortho conformation around the N-cPr bond. nih.gov

The stability of this compound under various conditions and the progress of reactions involving this compound can be effectively monitored using NMR spectroscopy. researchgate.net By acquiring NMR spectra at different time intervals, it is possible to observe the appearance of new signals corresponding to degradation products or reaction intermediates and products, while simultaneously monitoring the decrease in the intensity of the signals from the starting material. researchgate.net This allows for the determination of reaction kinetics and the identification of byproducts. For instance, ¹H NMR has been used to track the enzymatic reaction of related cyclopropyl-containing compounds, where the preservation of the cyclopropyl ring was confirmed by the persistence of its characteristic signals throughout the reaction. researchgate.net

In cases where this compound is chiral, advanced NMR techniques can be employed to determine its absolute stereochemistry. This often involves the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).

Chiral Derivatizing Agents: The alcohol functionality of this compound can be reacted with an enantiomerically pure CDA, such as Mosher's acid, to form diastereomeric esters. The ¹H or ¹⁹F NMR spectra of these diastereomers will exhibit different chemical shifts, allowing for the assignment of the absolute configuration of the original alcohol.

Chiral Solvating Agents: The addition of a CSA to a solution of enantiomeric this compound can induce chemical shift differences between the enantiomers in the NMR spectrum, enabling their discrimination and quantification.

These methods rely on creating a diastereomeric environment that makes the enantiomers spectroscopically distinguishable.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. ponder.ing

O-H Stretch: The hydroxyl group (-OH) gives rise to a strong and broad absorption band, typically in the region of 3200-3600 cm⁻¹. ponder.ingpressbooks.pub The broadness of this peak is due to hydrogen bonding.

C-H Stretch: The C-H stretching vibrations of the cyclopropyl ring and the ethyl chain are observed in the range of 2850-3000 cm⁻¹. ponder.ing The C-H stretches of the cyclopropyl group may appear at slightly higher wavenumbers, often above 3000 cm⁻¹, which is characteristic of strained ring systems.

NO₂ Stretch: The nitro group (-NO₂) is characterized by two strong stretching vibrations: an asymmetric stretch typically found between 1500-1570 cm⁻¹ and a symmetric stretch in the 1300-1370 cm⁻¹ region. ponder.ing

C-O Stretch: The stretching vibration of the carbon-oxygen single bond (C-O) of the alcohol group usually appears in the fingerprint region, between 1000-1260 cm⁻¹.

The table below summarizes the expected characteristic IR absorption frequencies for the functional groups in this compound.

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) |

| Alkyl (C-H) | C-H Stretch | 2850 - 3000 |

| Cyclopropyl (C-H) | C-H Stretch | ~3000 - 3100 |

| Nitro (-NO₂) | Asymmetric Stretch | 1500 - 1570 |

| Nitro (-NO₂) | Symmetric Stretch | 1300 - 1370 |

| Alcohol (C-O) | C-O Stretch | 1000 - 1260 |

These characteristic absorption bands in the IR spectrum provide a spectroscopic "fingerprint" that aids in the identification and purity assessment of this compound.

Detection of Intramolecular Hydrogen Bonding

The molecular architecture of this compound, featuring a hydroxyl (-OH) group and a nitro (NO₂) group on adjacent carbons, creates a favorable environment for the formation of an intramolecular hydrogen bond. This interaction occurs between the hydrogen atom of the hydroxyl group and one of the oxygen atoms of the nitro group, forming a stable five-membered ring-like structure. The presence and characteristics of this bond are typically investigated using infrared (IR) spectroscopy.

In a dilute solution of a non-polar solvent, such as carbon tetrachloride (CCl₄), the effects of intermolecular hydrogen bonding are minimized, allowing for the clear observation of intramolecular interactions. The IR spectrum of this compound under these conditions is expected to show distinct bands in the O-H stretching region. The presence of a "free" hydroxyl group, corresponding to the trans conformer where no hydrogen bonding occurs, would give rise to a sharp absorption band. Conversely, the intramolecularly hydrogen-bonded hydroxyl group of the gauche conformer results in a broader band shifted to a lower wavenumber. cdnsciencepub.comjchemrev.com

Studies on the analogous compound, 2-nitroethanol (B1329411), have shown that the trans conformer is in equilibrium with two distinct intramolecularly hydrogen-bonded gauche conformers. cdnsciencepub.com This suggests a similar conformational equilibrium for this compound. The key distinction between intramolecular and intermolecular hydrogen bonding can be made by observing the effect of dilution; the position and intensity of absorption bands due to intramolecular bonding remain unchanged upon dilution, whereas intermolecular bonds are concentration-dependent. quora.comquora.com

| Vibrational Mode | Conformer | Expected Wavenumber (cm⁻¹) | Band Characteristics |

|---|---|---|---|

| Free O-H Stretch | Trans | ~3630 | Sharp, lower intensity |

| Intramolecularly Bonded O-H Stretch | Gauche | ~3610 - 3620 | Broader, higher intensity |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption properties of this compound can be characterized using Ultraviolet-Visible (UV-Vis) spectroscopy. The primary chromophore in the molecule is the nitro (NO₂) group. Saturated nitroalkanes are known to exhibit a weak absorption band in the UV region. iu.edu This absorption corresponds to a formally forbidden n→π* electronic transition, involving the promotion of a non-bonding electron from an oxygen atom of the nitro group to an anti-bonding π* orbital. rsc.orguni-muenchen.de

For this compound, this transition is expected to result in a weak absorption maximum (λmax) in the range of 270-280 nm. The molar absorptivity (ε) for such transitions is typically low, generally less than 100 M⁻¹cm⁻¹. The presence of the cyclopropyl and hydroxyl groups, being saturated and lacking significant conjugation with the nitro group, is not expected to cause a major shift in the λmax compared to simple nitroalkanes.

| Chromophore | Electronic Transition | Predicted λmax (nm) | Predicted Molar Absorptivity (ε, M⁻¹cm⁻¹) |

|---|---|---|---|

| Nitro Group (-NO₂) | n→π* | 270 - 280 | < 100 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.

The nominal molecular weight of this compound (C₅H₉NO₃) is 131 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) of 131. However, for nitroalkanes and alcohols, the molecular ion peak can be weak or absent due to rapid fragmentation.

The fragmentation of this compound is predicted to follow several characteristic pathways based on its functional groups:

Loss of the Nitro Group: A primary and significant fragmentation pathway for nitroalkanes is the cleavage of the C-N bond, leading to the loss of a nitrogen dioxide radical (•NO₂), which has a mass of 46 amu. This would produce a prominent fragment ion at m/z 85 (131 - 46). nih.govnih.gov

Loss of Nitrous Acid: Rearrangement followed by the elimination of a neutral molecule of nitrous acid (HNO₂), with a mass of 47 amu, is another common pathway for nitroalkanes, resulting in an ion at m/z 84 (131 - 47). nih.govnih.gov

Alpha-Cleavage: Cleavage of the bond between the two carbon atoms of the ethanol (B145695) backbone is expected. This would lead to the formation of a [C₃H₅-CH-OH]⁺ fragment at m/z 71 and a [CH₂NO₂]⁺ fragment at m/z 60.

Loss of Water: As with many alcohols, the elimination of a water molecule (H₂O), with a mass of 18 amu, from the molecular ion can occur, yielding a fragment at m/z 113 (131 - 18).

Cyclopropyl Ring Fragmentation: The strained cyclopropyl ring can undergo ring-opening, leading to a variety of smaller hydrocarbon fragments. A common fragmentation is the loss of an ethyl group (•C₂H₅, 29 amu) after rearrangement, leading to a fragment at m/z 102.

| m/z | Proposed Fragment Ion | Origin of Fragment |

|---|---|---|

| 131 | [C₅H₉NO₃]⁺ | Molecular Ion (M⁺) |

| 113 | [C₅H₇NO₂]⁺ | [M - H₂O]⁺ |

| 85 | [C₅H₉O]⁺ | [M - NO₂]⁺ |

| 84 | [C₅H₈O]⁺ | [M - HNO₂]⁺ |

| 71 | [C₄H₇O]⁺ | Alpha-Cleavage |

| 60 | [CH₂NO₂]⁺ | Alpha-Cleavage |

Other Advanced Spectroscopic Techniques

Raman spectroscopy provides complementary information to IR spectroscopy, as it is sensitive to the polarizability of bonds. The Raman spectrum of this compound would be characterized by specific vibrational modes of its functional groups.

The nitro group exhibits strong and characteristic Raman bands. The symmetric stretching vibration (νs) of the N-O bonds typically appears as a strong, polarized band, while the asymmetric stretch (νas) is usually weaker. spectroscopyonline.com The cyclopropyl group also has distinctive Raman signals, including C-H stretching vibrations at high wavenumbers and a characteristic ring breathing or deformation mode at lower wavenumbers. nih.gov A study on cyclopropane (B1198618) fatty acids identified marker bands for the cyclopropyl ring around 2992, 1222, and 942 cm⁻¹. nih.gov

| Functional Group | Vibrational Mode | Predicted Raman Shift (cm⁻¹) |

|---|---|---|

| Nitro (-NO₂) | Symmetric Stretch (νs) | 1370 - 1390 |

| Asymmetric Stretch (νas) | 1540 - 1560 | |

| Cyclopropyl Ring | C-H Stretch | ~3000 and ~3080 |

| Ring Breathing/Deformation | ~1220 | |

| CH₂ Scissoring | ~1440 | |

| Alcohol (-OH) | O-H Stretch | 3200 - 3600 (Broad) |

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. excillum.comrigaku.com If a suitable single crystal of this compound could be grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles.

This analysis would unequivocally confirm the molecular connectivity and provide insight into the preferred conformation of the molecule in the crystal lattice. Crucially, it would allow for the direct observation and measurement of the intramolecular hydrogen bond, providing precise distances between the donor hydrogen and the acceptor oxygen atom, as well as the O-H···O angle. Furthermore, the technique would reveal details about intermolecular interactions, such as how individual molecules pack together in the solid state. nih.gov

| Parameter | Description | Expected Information |

|---|---|---|

| Bond Lengths | Distances between bonded atoms (e.g., C-C, C-O, N-O). | Confirmation of bond orders and strain in the cyclopropyl ring. |

| Bond Angles | Angles between three connected atoms (e.g., O-C-C, O-N-O). | Determination of local geometry around each atom. |

| Torsional Angles | Dihedral angle describing the rotation around a bond (e.g., O-C-C-N). | Definitive determination of the molecular conformation (e.g., gauche vs. trans). |

| Hydrogen Bond Geometry | Distance and angle of the O-H···O intramolecular bond. | Unambiguous confirmation and characterization of the intramolecular hydrogen bond. |

| Unit Cell Parameters | Dimensions of the repeating crystal lattice. | Information on crystal packing and symmetry. |

Synthetic Applications and Derivatization of 1 Cyclopropyl 2 Nitroethanol

Conversion of 1-Cyclopropyl-2-nitroethanol to Other Functionalities

This compound serves as a versatile synthetic intermediate, amenable to a variety of chemical transformations that allow for the introduction of different functional groups. The presence of both a hydroxyl and a nitro group provides multiple reaction sites, enabling its conversion into a range of valuable building blocks for organic synthesis. These transformations include the reduction of the nitro group to an amine, conversion of the nitroalkane to a carbonyl compound via the Nef reaction, dehydration to a nitroalkene, oxidation of the alcohol to a ketone, and removal of the nitro group.

Reduction of the Nitro Group to Amino Alcohols

The reduction of the nitro group in β-nitro alcohols is a direct and efficient method for the synthesis of 1,2-amino alcohols, which are important structural motifs in many biologically active compounds and chiral auxiliaries. wikipedia.org The conversion of this compound to 2-amino-1-cyclopropylethanol (B2736200) can be achieved using various reducing agents.

Common methods for the reduction of nitroalkanes to primary amines involve catalytic hydrogenation or the use of metal hydrides. Catalytic hydrogenation using reagents such as Raney nickel, platinum oxide, or palladium on carbon is often effective. For instance, the reduction of similar β-nitro alcohols has been successfully carried out using H₂ gas in the presence of a catalyst.

Alternatively, chemical reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst can be employed. The reduction of α-amino acids to their corresponding amino alcohols has been well-documented using LiAlH₄ in refluxing tetrahydrofuran (B95107) (THF). orgsyn.org A similar approach can be applied to this compound, where the nitro group is reduced to the corresponding amine.

| Reagent | Conditions | Comments |

| H₂/Raney Ni | Ethanol (B145695), room temperature | Common and effective method for nitro group reduction. |

| H₂/Pd-C | Methanol, room temperature | Another widely used catalytic hydrogenation method. |

| LiAlH₄ | THF, reflux | Powerful reducing agent, capable of reducing the nitro group. orgsyn.org |

| NaBH₄/NiCl₂·6H₂O | Methanol | A milder alternative to LiAlH₄. mdpi.com |

The resulting 2-amino-1-cyclopropylethanol is a valuable chiral building block. Cyclopropylamines, in general, are significant in medicinal chemistry, appearing in various therapeutic agents due to the unique conformational constraints and metabolic stability imparted by the cyclopropyl (B3062369) ring.

Nef Reaction to α-Hydroxy Carbonyl Compounds

The Nef reaction is a fundamental transformation in organic chemistry that converts a primary or secondary nitroalkane into a carbonyl compound. wikipedia.org This reaction typically involves the formation of a nitronate salt by treating the nitroalkane with a base, followed by acidification to yield the aldehyde or ketone. alfa-chemistry.comorganic-chemistry.org In the case of this compound, which is a secondary nitroalkane, the Nef reaction would yield 1-cyclopropyl-2-hydroxyethanone (B1287558) (an α-hydroxy ketone).

The mechanism involves the initial deprotonation of the carbon bearing the nitro group to form a nitronate anion. This is followed by protonation on oxygen to give a nitronic acid, which upon further protonation and hydrolysis, releases the carbonyl compound and nitrous oxide. wikipedia.org

Several modifications to the classical Nef reaction conditions (strong base followed by strong acid) have been developed to improve yields and substrate scope. These include oxidative methods using reagents like potassium permanganate (B83412) (KMnO₄) or ozone, and reductive methods employing agents such as titanium(III) chloride. alfa-chemistry.comorganic-chemistry.org

| Reagent System | Product from this compound | Reference |

| 1. Base (e.g., NaOH) 2. H₂SO₄ | 1-Cyclopropyl-2-hydroxyethanone | wikipedia.org |

| KMnO₄ | 1-Cyclopropyl-2-hydroxyethanone | organic-chemistry.org |

| Oxone® | 1-Cyclopropyl-2-hydroxyethanone | organic-chemistry.org |

| TiCl₃ | 1-Cyclopropyl-2-hydroxyethanone | alfa-chemistry.com |

The α-hydroxy ketone product is a versatile intermediate for the synthesis of various heterocyclic compounds and other complex molecules.

Dehydration to Conjugated Nitro Alkenes

The dehydration of β-nitro alcohols provides a direct route to conjugated nitroalkenes. wikipedia.org In the case of this compound, dehydration leads to the formation of (2-nitrovinyl)cyclopropane. This transformation is typically achieved under acidic or basic conditions, often with heating.

Common reagents for the dehydration of alcohols include strong acids like sulfuric acid or p-toluenesulfonic acid. Alternatively, reagents like phthalic anhydride (B1165640) or dicyclohexylcarbodiimide (B1669883) (DCC) can be used. The reaction proceeds through an elimination mechanism, where the hydroxyl group is protonated and leaves as water, followed by deprotonation of the adjacent carbon to form the double bond.

The product, (2-nitrovinyl)cyclopropane, is a Michael acceptor and can participate in various carbon-carbon bond-forming reactions, making it a useful building block in organic synthesis.

Oxidation to Nitro Carbonyl Compounds

The secondary alcohol functionality in this compound can be oxidized to a ketone, yielding 1-cyclopropyl-2-nitroethanone. A variety of oxidizing agents can be used for this transformation, with the choice of reagent often depending on the desired selectivity and reaction conditions. libretexts.org

Chromium-based reagents such as pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), and Jones reagent (CrO₃ in aqueous sulfuric acid) are commonly employed for the oxidation of secondary alcohols to ketones. libretexts.orgnih.gov An improved method for the oxidation of α-nitro alcohols to α-nitro ketones utilizes potassium dichromate in the presence of sulfuric acid, which has been shown to be effective with short reaction times. nih.govresearchgate.net

| Oxidizing Agent | Typical Conditions | Product |

| Pyridinium chlorochromate (PCC) | Dichloromethane, room temperature | 1-Cyclopropyl-2-nitroethanone |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0 °C to room temperature | 1-Cyclopropyl-2-nitroethanone |

| Potassium dichromate/H₂SO₄ | Aqueous solution, room temperature | 1-Cyclopropyl-2-nitroethanone |

| Swern Oxidation (DMSO, oxalyl chloride, Et₃N) | Dichloromethane, -78 °C to room temperature | 1-Cyclopropyl-2-nitroethanone |

The resulting α-nitro ketone, 1-cyclopropyl-2-nitroethanone, is a valuable synthetic intermediate due to the presence of two reactive functional groups.

Denitration to Alcohols

The removal of the nitro group, or denitration, to afford the corresponding alcohol, 1-cyclopropylethanol, is a useful transformation. Reductive denitration is a common method for achieving this. One of the most effective methods for the denitration of nitroalkanes involves the use of tributyltin hydride (n-Bu₃SnH) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). This reaction proceeds via a radical mechanism.

The process involves the homolytic cleavage of the carbon-nitro bond, followed by abstraction of a hydrogen atom from the tin hydride. This method is generally high-yielding and tolerant of various functional groups.

Formation of Complex Molecular Architectures

The derivatives of this compound are valuable building blocks for the synthesis of more complex molecules, particularly those with pharmaceutical or biological activity. nih.govresearchgate.net The cyclopropyl moiety is a desirable feature in drug candidates as it can enhance potency, metabolic stability, and binding affinity. nih.gov

The various functionalized derivatives obtained from this compound, such as 2-amino-1-cyclopropylethanol, (2-nitrovinyl)cyclopropane, and 1-cyclopropyl-2-nitroethanone, can be utilized in a range of synthetic strategies. For example, amino cyclopropane (B1198618) derivatives are key components in the synthesis of conformationally constrained peptide mimics and other bioactive compounds. organic-chemistry.org

The diastereoselective synthesis of polysubstituted cyclopropanes is an active area of research, and derivatives of this compound can serve as chiral precursors or be incorporated into diastereoselective reactions to build complex stereochemical arrays. nih.govresearchgate.net For instance, the hydroxyl group can act as a directing group in reactions such as cyclopropanations or epoxidations of an adjacent double bond, allowing for high levels of stereocontrol. nih.gov The products of these transformations can then be further elaborated into complex natural products or pharmaceutical agents. researchgate.netwpmucdn.com

The ability to perform stereoselective formal [3+2] cycloadditions with cyclopropyl ketones to form highly substituted cyclopentane (B165970) derivatives further highlights the utility of these compounds in constructing complex molecular frameworks. organic-chemistry.org

Precursor for Cyclopropyl Amino Acids and Peptides

Cyclopropane-containing amino acids are of significant interest in medicinal chemistry and drug design due to their unique conformational constraints, which can enhance the biological activity and metabolic stability of peptides. This compound serves as a key starting material for the synthesis of these valuable building blocks.

The synthetic strategy hinges on the reduction of the nitro group to a primary amine. This transformation is typically achieved using various reducing agents, such as catalytic hydrogenation (e.g., with H₂ over a metal catalyst like Pd/C or Raney Ni) or chemical reducing agents like lithium aluminum hydride (LiAlH₄). The resulting compound is 2-amino-1-cyclopropylethanol .

Subsequent oxidation of the primary alcohol in 2-amino-1-cyclopropylethanol to a carboxylic acid furnishes the desired cyclopropyl amino acid. This two-step sequence from the nitro alcohol provides a direct route to β-cyclopropyl-α-amino acids. The incorporation of these non-natural amino acids into peptide chains can impart unique structural features and enhanced biological properties.

Table 1: Key Intermediates in the Synthesis of Cyclopropyl Amino Acids from this compound

| Compound Name | Structure | Role |

| This compound | Starting Material | |

| 2-Amino-1-cyclopropylethanol | Key Intermediate (after nitro reduction) | |

| β-Cyclopropyl-α-amino acid | Final Product (after alcohol oxidation) |

Building Block for Heterocyclic Compounds

The functional groups present in this compound and its derivatives provide multiple avenues for the construction of heterocyclic rings. The amino alcohol derivative, 2-amino-1-cyclopropylethanol, is a particularly useful synthon for this purpose.

For instance, the reaction of 2-amino-1-cyclopropylethanol with various electrophiles can lead to the formation of a range of nitrogen- and oxygen-containing heterocycles. Condensation reactions with aldehydes or ketones can yield cyclopropyl-substituted oxazolidines or imidazolidines, depending on the reaction conditions and the nature of the carbonyl compound. Furthermore, reaction with phosgene (B1210022) or its equivalents can lead to the formation of oxazolidinones.

The versatility of the cyclopropyl group in these structures can influence the biological activity and physical properties of the resulting heterocyclic compounds.

Synthesis of Polyfunctionalized Structures

The inherent functionality of this compound allows for its elaboration into more complex, polyfunctionalized molecules. The nitro group can participate in various C-C bond-forming reactions, such as the Michael addition, which can be used to extend the carbon skeleton.

Moreover, the hydroxyl group can be protected, allowing for selective manipulation of the nitro group, or it can be activated and displaced by other nucleophiles to introduce further functionality. The combination of these transformations enables the synthesis of acyclic and cyclic molecules bearing multiple functional groups, including amino, hydroxyl, and carbonyl moieties, in addition to the cyclopropyl ring.

Role in Cascade and Multi-Step Synthetic Strategies

Cascade reactions, also known as domino or tandem reactions, are highly efficient processes in which multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. This compound and its derivatives are well-suited for incorporation into such elegant and atom-economical synthetic sequences.

A potential cascade strategy could involve an initial transformation of the nitro or hydroxyl group, which then triggers a subsequent intramolecular reaction involving the cyclopropane ring. For example, activation of the hydroxyl group could be followed by an intramolecular nucleophilic attack from a derivative of the nitro group, leading to a bicyclic product.

In the context of multi-step syntheses, this compound serves as a crucial early-stage intermediate. Its synthesis via the Henry reaction (nitroaldol reaction) between cyclopropanecarboxaldehyde (B31225) and nitromethane (B149229) is a straightforward and efficient way to introduce the key structural motifs. This initial building block can then be carried through a series of transformations to construct a larger, more complex target molecule. The ability to stereoselectively synthesize this compound further enhances its utility in the total synthesis of chiral natural products and pharmaceuticals.

Medicinal Chemistry and Biological Research Applications Involving Cyclopropyl Nitroalcohols

Design and Synthesis of Bioactive Small Molecules

The rational design of novel bioactive molecules is a critical and challenging endeavor in the field of drug discovery. nih.gov The process often involves the integration of distinct structural fragments to optimize the pharmacological profile of a lead compound. The design of molecules like 1-Cyclopropyl-2-nitroethanol is predicated on the synergistic benefits imparted by both the cyclopropyl (B3062369) and nitroalcohol groups. Aromatic nitro compounds, a related class, have historically played a unique role in the synthesis of drugs and pharmaceutically oriented molecules. nih.gov

The cyclopropyl ring is an established architectural element in drug development, valued for its ability to fine-tune pharmacological performance. iris-biotech.descientificupdate.com Its inclusion in a molecule can enhance potency, increase metabolic stability, and reduce off-target effects. scientificupdate.comacs.org Concurrently, β-nitroalcohols are recognized as key intermediates for preparing a wide range of biologically active compounds, particularly chiral β-aminoalcohols which are components of many active pharmaceutical ingredients. mdpi.com The design of cyclopropyl nitroalcohols, therefore, represents a deliberate strategy to create small molecules with favorable drug-like properties and specific biological activities.

Therapeutic Applications of β-Nitroalcohols

Aliphatic β-nitroalcohols (BNAs) have been identified as a potentially valuable class of compounds for therapeutic applications, largely due to their unique chemical reactivity under physiological conditions. nih.govnih.gov Research has particularly focused on their utility as cross-linking agents, driven by their ability to act as donors for specific bioactive molecules. nih.gov Higher order nitroalcohols (HONAs), such as nitrodiols and nitrotriols, have demonstrated enhanced efficacy and stability compared to their mono-nitroalcohol counterparts. frontiersin.orgarvojournals.org

Recent studies indicate that aliphatic β-nitroalcohols may serve as effective pharmacological agents for corneoscleral cross-linking. nih.gov This therapeutic approach is aimed at enhancing the biomechanical properties of collagenous tissues like the cornea and sclera. nih.govarvojournals.org The small size and water solubility of BNAs facilitate their permeability through the corneal epithelium. frontiersin.orgresearchgate.net Studies using various BNAs have demonstrated their ability to cross-link tissue, with higher-order nitroalcohols showing superior performance compared to mono-nitroalcohols like 2-nitroethanol (B1329411). nih.govnih.gov

The table below presents the apparent permeability coefficients for several β-nitroalcohols through the cornea, highlighting the relationship between molecular weight and permeability.

| Compound | Molecular Weight (Da) | Apparent Permeability Coefficient (Ptot) (cm/s) |

| 2-nitroethanol (2ne) | 91 | 4.33 × 10⁻⁶ |

| 2-nitro-1-propanol (2nprop) | 105 | 9.34 × 10⁻⁷ |

| 2-methyl-2-nitro-1,3-propanediol (MNPD) | 135 | 4.37 × 10⁻⁷ |

| 2-hydroxymethyl-2-nitro-1,3-propanediol (HNPD) | 151 | 8.95 × 10⁻⁸ |

This table is based on data from a study on the corneal permeability of β-nitroalcohols. researchgate.net

The cross-linking efficacy of β-nitroalcohols stems from their function as both formaldehyde (B43269) and nitrite (B80452) donors under physiological conditions (pH 7.4 and 37°C). nih.gov The release of formaldehyde occurs through a retro-nitroaldol (reverse Henry) reaction. nih.gov This slow and controlled release of formaldehyde allows for its rapid consumption in protein cross-linking reactions within the local tissue environment, which may help avoid the cellular toxicity associated with the direct application of formaldehyde. nih.gov

Simultaneously, these compounds release nitrite. nih.gov A time-dependent release of nitrite has been observed for several mono-nitroalcohols, including 2-nitroethanol and 2-nitro-1-propanol. nih.gov This dual-donor capability is central to the mechanism by which BNAs induce cross-linking in collagenous tissues. nih.gov

Cyclopropyl Moieties in Drug Design

The cyclopropyl group is a versatile and frequently used component in modern medicinal chemistry. iris-biotech.deacs.org Its unique structural and electronic properties—including the coplanarity of its three carbon atoms, shorter and stronger C-H bonds, and enhanced π-character of its C-C bonds—make it an attractive substituent for modifying drug candidates. acs.orgresearchgate.netnih.gov The inclusion of a cyclopropyl ring can address common challenges in drug discovery, such as improving metabolic stability and binding affinity. acs.orgresearchgate.net

A primary advantage of incorporating a cyclopropyl group into a drug molecule is the enhancement of its metabolic stability. nbinno.com The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. hyphadiscovery.com This resistance to degradation can lead to a longer in vivo half-life for the drug, potentially allowing for less frequent dosing. nbinno.com For example, replacing an N-ethyl group, which is prone to CYP450-mediated oxidation, with an N-cyclopropyl group can improve metabolic stability. iris-biotech.de This strategy has been successfully employed to block metabolic hotspots in drug candidates, thereby increasing their half-life and potency. hyphadiscovery.com The cyclopropyl ring can also influence other pharmacokinetic properties, such as reducing plasma clearance and altering drug pKa. acs.orgnih.gov

The table below summarizes the multifaceted roles of the cyclopropyl ring in drug design.

| Property Influenced | Effect of Cyclopropyl Moiety |

| Potency | Can enhance binding to target receptors. acs.orgresearchgate.net |

| Metabolic Stability | Increases resistance to oxidative metabolism. acs.orgnbinno.comhyphadiscovery.com |

| Pharmacokinetics | Can decrease plasma clearance and increase half-life. acs.orghyphadiscovery.com |

| Binding Affinity | Contributes to entropically more favorable binding. iris-biotech.deacs.org |

| Conformation | Restricts molecular flexibility ("locking"). iris-biotech.dehyphadiscovery.com |

| Off-Target Effects | Can be reduced by improving target specificity. scientificupdate.comacs.org |

The rigidity of the cyclopropyl ring is a key feature exploited in drug design to control molecular conformation. nbinno.com By introducing a cyclopropyl group, medicinal chemists can "lock" a molecule into a specific bioactive conformation, which can increase its binding potency and selectivity for a biological target. nbinno.comhyphadiscovery.com This conformational constraint helps to properly position pharmacophore groups within a targeted binding pocket, leading to a more entropically favorable interaction with the receptor. iris-biotech.deacs.org In molecules with isomerizable alkene bonds, the cyclopropane (B1198618) ring can be used to fix the configuration, which is particularly useful for studying structure-activity relationships. iris-biotech.de This ability to restrict the shape of a molecule is crucial for developing highly specific enzyme inhibitors and receptor ligands with minimal off-target effects. nbinno.com

Impact on Structure-Activity Relationships (SAR)

The cyclopropyl group is a versatile functional group in drug design, often introduced to modulate a compound's pharmacological properties. nih.goviris-biotech.descientificupdate.com Its rigid, three-dimensional structure can impose conformational constraints on a molecule, which can lead to a more favorable binding to its biological target. iris-biotech.denbinno.com This conformational rigidity can be particularly advantageous in the study of structure-activity relationships (SAR), as it allows for the precise positioning of key pharmacophoric elements. iris-biotech.de

The introduction of a cyclopropyl ring can influence a range of physicochemical properties that are critical for drug efficacy:

Potency and Selectivity: By locking the molecule into a bioactive conformation, the cyclopropyl group can enhance binding affinity and, consequently, potency. nbinno.com This can also lead to increased selectivity for the intended target, thereby reducing off-target effects. nih.govresearchgate.net

Metabolic Stability: The cyclopropyl group is generally resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes. iris-biotech.dehyphadiscovery.com This can lead to an improved pharmacokinetic profile, including a longer in vivo half-life.

Lipophilicity and Permeability: The cyclopropyl moiety can modulate a molecule's lipophilicity, which in turn affects its solubility, permeability across biological membranes, and oral bioavailability. iris-biotech.de In some cases, it can increase brain permeability. nih.gov

pKa Alteration: The electronic properties of the cyclopropyl group can influence the pKa of nearby functional groups, which can affect a drug's ionization state and its interaction with targets and transporters. nih.goviris-biotech.de

In the context of cyclopropyl-epothilones, a class of microtubule inhibitors, the configuration of the cyclopropyl moiety has been shown to have a significant impact on biological activity. Analogues with a cyclopropane orientation corresponding to the natural epoxide configuration in epothilones exhibited potent activity, while those with the opposite configuration were significantly less active. nih.gov This highlights the critical role of stereochemistry in the SAR of cyclopropyl-containing compounds.

The following table summarizes the potential impacts of incorporating a cyclopropyl group on the pharmacological properties of a molecule.

| Pharmacological Property | Impact of Cyclopropyl Group | References |

| Potency | Can enhance binding affinity and potency. | nbinno.com |

| Selectivity | May increase selectivity and reduce off-target effects. | nih.govresearchgate.net |

| Metabolic Stability | Generally resistant to metabolic degradation. | iris-biotech.dehyphadiscovery.com |

| Lipophilicity | Can modulate lipophilicity to improve pharmacokinetic properties. | iris-biotech.de |

| Permeability | May increase permeability across biological membranes, including the blood-brain barrier. | nih.gov |

| Conformation | Introduces conformational rigidity, locking the molecule in a bioactive conformation. | iris-biotech.denbinno.com |

Biocatalysis in Pharmaceutical Synthesis

Biocatalysis has emerged as a powerful and sustainable technology in the pharmaceutical industry, offering numerous advantages over traditional chemical synthesis. illinois.edunih.govresearchgate.net The use of enzymes as catalysts provides high selectivity and efficiency under mild reaction conditions, contributing to greener and more environmentally friendly manufacturing processes. researchgate.netresearchgate.net

Enantiopure β-Nitroalcohols as Pharmaceutical Building Blocks

Chiral β-nitroalcohols are valuable and versatile building blocks in organic synthesis, serving as key intermediates in the preparation of a wide range of pharmaceuticals and biologically active molecules. chemistryviews.orgmdpi.comrsc.org The nitro group can be readily transformed into other functional groups, making these compounds highly useful for the synthesis of complex molecular architectures. nih.govfrontiersin.org

The asymmetric synthesis of β-nitroalcohols is of great importance, as the stereochemistry of these intermediates often dictates the biological activity of the final product. Biocatalytic methods, such as the enantioselective Henry (nitroaldol) reaction, have been developed to produce enantiopure β-nitroalcohols with high efficiency and selectivity. chemistryviews.orgmdpi.com Hydroxynitrile lyases (HNLs) are one class of enzymes that have been successfully employed for this purpose. researchgate.netnih.gov For instance, the (S)-selective HNL from Hevea brasiliensis has been used for the synthesis of (S)-β-nitroalcohols. researchgate.net More recently, a single enzyme, Baliospermum montanum hydroxynitrile lyase (BmHNL), has been shown to catalyze both the Henry and retro-Henry reactions, enabling the synthesis of both (S)- and (R)-β-nitroalcohols with high enantioselectivity. chemistryviews.org

The following table provides examples of enzymes used in the biocatalytic synthesis of chiral β-nitroalcohols.

| Enzyme | Reaction Type | Selectivity | Reference |

| Hydroxynitrile Lyase (HNL) from Hevea brasiliensis | Henry Reaction | (S)-selective | researchgate.net |

| Hydroxynitrile Lyase (HNL) from Arabidopsis thaliana (AtHNL) | Kinetic Resolution (retro-Henry) | (R)-selective cleavage | nih.gov |

| Baliospermum montanum Hydroxynitrile Lyase (BmHNL) | Henry and retro-Henry Reactions | Bidirectional for (S)- and (R)-enantiomers | chemistryviews.org |

| Alcohol Dehydrogenases (ADHs) | Reduction of α-nitroketones | Enantioselective for (S) or (R)-enantiomers | mdpi.com |

Green Chemistry Approaches in Drug Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. encyclopedia.pubmdpi.com Biocatalysis is a cornerstone of green chemistry in the pharmaceutical industry, as it offers several advantages that align with these principles. researchgate.netresearchgate.net

Key green chemistry benefits of biocatalysis include:

Mild Reaction Conditions: Enzymatic reactions are typically carried out in aqueous media at ambient temperature and pressure, reducing energy consumption and the need for harsh reagents. researchgate.net

High Selectivity: Enzymes exhibit high chemo-, regio-, and stereoselectivity, which minimizes the formation of byproducts and simplifies purification processes. researchgate.net

Reduced Waste: The high efficiency and selectivity of biocatalysts lead to higher yields and less waste generation.

Use of Renewable Resources: Enzymes are derived from renewable resources and are biodegradable. researchgate.net

The biocatalytic synthesis of chiral nitroalcohols exemplifies a green chemistry approach to producing valuable pharmaceutical intermediates. chemistryviews.org These methods provide a sustainable alternative to traditional chemical syntheses that may rely on heavy metal catalysts or harsh reaction conditions. researchgate.netchemistryviews.org

Exploration of Mechanism of Action for Bioactive Cyclopropyl Compounds

The unique chemical properties of the cyclopropyl ring can also play a direct role in the mechanism of action of bioactive compounds. wgtn.ac.nzunl.pt The strained three-membered ring of cyclopropane possesses enhanced π-character in its C-C bonds, making it susceptible to ring-opening reactions. nih.govwikipedia.org

For some bioactive compounds, it has been proposed that the mechanism of action involves an enzymatic cyclopropane ring-opening reaction. wgtn.ac.nz This can be initiated by a nucleophilic attack from an amino acid residue within the active site of a target enzyme. Such a mechanism can lead to the formation of a covalent bond between the drug and its target, resulting in irreversible inhibition.

The reactivity of the cyclopropyl group can be modulated by its substitution pattern. In the case of this compound, the presence of the electron-withdrawing nitro group and the hydroxyl group could influence the propensity of the cyclopropyl ring to undergo such a ring-opening reaction. Further research is needed to elucidate the specific biological targets of this compound and to determine if a ring-opening mechanism is involved in its biological activity.

Q & A

Basic Research Question

- NMR Spectroscopy :

- IR Spectroscopy : Strong NO₂ asymmetric/symmetric stretches (~1540 cm⁻¹ and ~1370 cm⁻¹) .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 208.1 (calculated: 207.226 g/mol) .

Advanced Tip : For stereochemical confirmation, use X-ray crystallography (as in ) or NOESY for spatial proximity analysis.

How can researchers address contradictory data in the stereochemical outcomes of this compound synthesis?

Advanced Research Question

Discrepancies in stereochemical results (e.g., cis vs. trans isomers) may arise from:

- Reaction Kinetics : Competing pathways under thermal vs. catalytic conditions.

- Resolution Strategy :

- Chiral Chromatography : Use Chiralcel OD-H columns to separate enantiomers.

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts for candidate stereoisomers .

- Cross-Validation : Replicate conditions from literature with documented stereoselectivity (e.g., asymmetric catalysis in ) and compare results .

What strategies optimize enantioselective synthesis of this compound?

Advanced Research Question

- Chiral Catalysts : Employ organocatalysts like proline derivatives or transition-metal complexes (e.g., Ru-BINAP) to induce asymmetry during nitroaldol reactions.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance enantiomeric excess (ee) by stabilizing transition states .

- Temperature Control : Lower temperatures (e.g., –20°C) reduce racemization.

- Validation : Measure ee via chiral HPLC or optical rotation. Report deviations using statistical tools (e.g., standard deviation across triplicate runs) .

What safety protocols are essential when handling this compound given limited toxicological data?

Basic Research Question

- Exposure Mitigation : Use fume hoods (per GHS P261) and PPE (nitrile gloves, lab coats) to avoid inhalation/skin contact .

- Toxicity Screening : Conduct in vitro assays (e.g., Ames test for mutagenicity) if scaling up synthesis.

- Emergency Response : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

How should researchers statistically analyze variability in the compound’s physicochemical properties?

Advanced Research Question

- Data Collection : Replicate experiments (n ≥ 3) for properties like solubility or melting point.

- Statistical Tests :

- Uncertainty Reporting : Use 95% confidence intervals for melting point ranges or LogP values .

What computational methods predict the reactivity of this compound in novel reactions?

Advanced Research Question

- DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to assess nitro group electrophilicity and cyclopropane ring strain.

- Transition State Analysis : Identify energy barriers for ring-opening reactions using Gaussian 16.

- Validation : Compare predicted IR spectra with experimental data to refine computational models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.